2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

Descripción general

Descripción

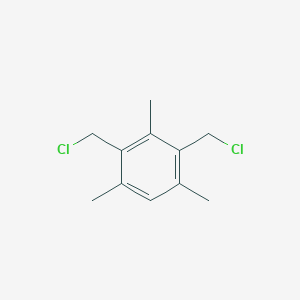

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene: is an organic compound with the molecular formula C11H14Cl2 It is a derivative of mesitylene, where two of the methyl groups are substituted with chloromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene typically involves the chloromethylation of mesitylene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the substitution of the methyl groups with chloromethyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl groups undergo nucleophilic displacement with various reagents, forming derivatives critical for ligand synthesis and polymer chemistry.

Reaction with N-Substituted Imidazoles

Under neutral conditions, 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene reacts with N-substituted imidazoles to form dicationic species (e.g., 5b·2Cl , 6a,b·2Br , 7a,b·2Br ) in yields of 76–98% . These reactions proceed via SN2 mechanisms, where imidazole nucleophiles displace chloride ions.

Example Reaction Pathway :

Oxidation and Hydrolysis

The chloromethyl groups can be oxidized or hydrolyzed to introduce oxygen-containing functionalities.

Hydrolysis to Carboxylic Acids

Intermediate diacetonitrile derivatives (e.g., compound 19 ) are hydrolyzed to diacetic acid 9 under acidic or basic conditions. Subsequent reduction with NaBH₄/I₂ yields bis(hydroxyethyl) derivatives .

Key Steps :

-

Hydrolysis:

-

Reduction:

Coordination Chemistry

The compound’s derivatives act as ligands for transition metals, forming complexes with catalytic applications.

Rhodium(III) Complexes

Reaction of bis(oxazoline) ligands with RhCl₃ yields cyclometallated Rh(III) complexes (e.g., 24 ) . These complexes exhibit pentacoordinate geometries, as confirmed by NMR spectroscopy .

Palladium(II) Complexes

Treatment of (S,S)-21d with [PdCl₂(COD)] in CHCl₃ replaces the COD ligand, forming trans-[PdCl₂(bisox)] complexes .

Comparative Reaction Pathways

Aplicaciones Científicas De Investigación

Overview

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, also known as 2,4-Bis(chloromethyl)mesitylene, is an organic compound with the molecular formula C11H14Cl2. It serves as a significant intermediate in organic synthesis and has diverse applications across various fields such as chemistry, biology, and industry.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its chloromethyl groups are highly reactive and can undergo substitution reactions with nucleophiles such as amines and alcohols. This property allows for the production of a wide range of derivatives that have potential applications in pharmaceuticals and specialty chemicals .

Polymer Production

The compound is employed in the manufacturing of polymers and resins. Its reactivity enables it to serve as a building block for creating complex polymer structures. For instance, it can be used to synthesize cross-linked polymers through its chloromethyl groups reacting with polyfunctional nucleophiles .

Biological Research

In biological contexts, derivatives of this compound are explored for their potential bioactive properties. Research has indicated that these derivatives may exhibit antimicrobial and anticancer activities. The synthesis of such bioactive molecules often relies on the reactivity of the chloromethyl groups to facilitate further chemical transformations .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel anticancer agents utilized this compound as a precursor. The chloromethyl groups were substituted with various amines to create a library of compounds that were screened for cytotoxic activity against cancer cell lines. Results indicated several derivatives with promising activity profiles .

Case Study 2: Polymer Chemistry Innovations

In another research endeavor, this compound was incorporated into the synthesis of thermosetting resins. The chloromethyl groups were reacted with phenolic compounds to form cross-linked networks that exhibited enhanced thermal stability and mechanical properties compared to traditional resins. This application highlights the compound's utility in advancing materials science .

Industrial Applications

In the industrial sector, this compound is valuable for producing specialty chemicals that require specific functional groups for further reactions. Its ability to undergo oxidation and reduction reactions expands its applicability in creating various chemical intermediates used in agrochemicals and fine chemicals production .

Mecanismo De Acción

The mechanism of action of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene involves its reactivity towards nucleophiles. The chloromethyl groups are electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparación Con Compuestos Similares

2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.

2,4-Bis(iodomethyl)-1,3,5-trimethylbenzene: Similar structure but with iodomethyl groups.

2,4-Bis(methyl)-1,3,5-trimethylbenzene: Lacks the halogen substituents, making it less reactive.

Uniqueness: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene is unique due to the presence of chloromethyl groups, which impart significant reactivity

Actividad Biológica

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, also known as bis(chloromethyl)mesitylene, is a chlorinated derivative of mesitylene (1,3,5-trimethylbenzene). This compound has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₁H₁₄Cl₂

- CAS Number : 1585-17-7

- Molecular Weight : 221.14 g/mol

- Structure : The compound features two chloromethyl groups attached to the 2 and 4 positions of the trimethylbenzene ring.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties. The mechanism of action is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids.

Anticancer Activity

Chlorinated aromatic compounds are also explored for their potential anticancer effects. The following aspects are notable:

- Cell Line Studies : In vitro studies have shown that chlorinated mesitylene derivatives can induce apoptosis in various cancer cell lines.

- Mechanism : The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1,3-Bis(chloromethyl)benzene | Antibacterial | |

| 2-Chloro-1-mesitylene | Antifungal | |

| 2-Bromo-1,3,5-trimethylbenzene | Anticancer | |

| This compound | Potential Anticancer | Ongoing Studies |

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : Chlorinated compounds may inhibit enzymes critical for cellular functions.

- DNA Interaction : These compounds can intercalate into DNA or form adducts that disrupt replication and transcription processes.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, altering their integrity and function.

Safety and Toxicology

While exploring the biological activities of this compound is promising, it is crucial to consider its safety profile:

- Toxicity Reports : Chlorinated compounds are often associated with toxicity in human cells; therefore, careful evaluation in preclinical studies is necessary.

- Regulatory Status : The compound is classified as an irritant and should be handled with care in laboratory settings.

Propiedades

IUPAC Name |

2,4-bis(chloromethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNDJDCLOQRCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CCl)C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075093 | |

| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-17-7 | |

| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1585-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.